molecular formula C26H21F3N2S B2956577 1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole CAS No. 339277-16-6

1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole

Cat. No.: B2956577
CAS No.: 339277-16-6
M. Wt: 450.52
InChI Key: AHUVWNNOSYDSNW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Synthesis Analysis

Imidazole synthesis can be achieved through various methods. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N -arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds are known to exhibit a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs .

Scientific Research Applications

Antimicrobial Activity and Synthesis Applications

A study by Sharma et al. (2017) synthesized a series of novel 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles, which were further modified to N-allyl derivatives. These compounds exhibited significant in vitro antimicrobial activity against various pathogenic strains, highlighting the potential of 1H-imidazole derivatives in antimicrobial agent development. The study also underscored the importance of structural modifications, such as allylation, in enhancing biological activity (Sharma et al., 2017).

Chemical Synthesis and Catalytic Applications

Li et al. (2018) reported a method for synthesizing allylic N,N-acetals through N-iodosuccinimide-mediated hydroamination of allenamides by imidazole heterocycles. This process is regioselective and demonstrates the versatility of imidazole derivatives in synthesizing biologically active heterocycles and natural products, indicating the broader applicability of such compounds in synthetic organic chemistry (Li et al., 2018).

Enzyme Inhibition Studies

Balan et al. (2015) synthesized 2-allyl amino 4-methyl sulfanyl butyric acid and evaluated its inhibition potential against α-amylase and α-glucosidase, two enzymes relevant to diabetes management. This research underscores the utility of 1H-imidazole derivatives in designing enzyme inhibitors that could lead to the development of new antidiabetic drugs (Balan et al., 2015).

Antioxidant Properties

Naik et al. (2012) synthesized a series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles, investigating their antioxidant properties. The study found that certain derivatives displayed predominant antioxidant activity, suggesting the relevance of imidazole derivatives in the development of antioxidant agents (Naik et al., 2012).

Polyimides Synthesis for Material Science

Ghaemy and Alizadeh (2009) synthesized polyimides from an unsymmetrical diamine monomer containing triaryl imidazole pendant group. These polyimides exhibited excellent solubility and thermal stability, demonstrating the potential of imidazole derivatives in material science, particularly in the development of high-performance polymers (Ghaemy & Alizadeh, 2009).

Properties

IUPAC Name

4,5-diphenyl-1-prop-2-enyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3N2S/c1-2-16-31-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)30-25(31)32-18-19-10-9-15-22(17-19)26(27,28)29/h2-15,17H,1,16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUVWNNOSYDSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(N=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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